3-(2,6-difluorophenyl)-4-(piperidinomethyl)-1,3-thiazole-2(3H)-thione

Description

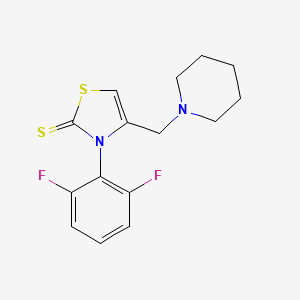

3-(2,6-Difluorophenyl)-4-(piperidinomethyl)-1,3-thiazole-2(3H)-thione is a heterocyclic compound featuring a thiazole-thione core substituted with a 2,6-difluorophenyl group and a piperidinomethyl moiety. The 2,6-difluorophenyl substituent enhances lipophilicity and metabolic stability, while the piperidinomethyl group may improve bioavailability by modulating solubility and membrane permeability . This compound is of interest in medicinal chemistry due to its structural similarity to pharmacologically active thiazole derivatives, such as kinase inhibitors and receptor antagonists .

Properties

IUPAC Name |

3-(2,6-difluorophenyl)-4-(piperidin-1-ylmethyl)-1,3-thiazole-2-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16F2N2S2/c16-12-5-4-6-13(17)14(12)19-11(10-21-15(19)20)9-18-7-2-1-3-8-18/h4-6,10H,1-3,7-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVZBEZWBPRBHQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=CSC(=S)N2C3=C(C=CC=C3F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16F2N2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,6-difluorophenyl)-4-(piperidinomethyl)-1,3-thiazole-2(3H)-thione typically involves multiple steps, starting with the preparation of the core thiazole ring. One common method includes the cyclization of a suitable precursor containing sulfur and nitrogen atoms under acidic conditions. The difluorophenyl group is introduced through a subsequent substitution reaction, and the piperidinomethyl group is added via a nucleophilic substitution reaction.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Catalysts and solvents are carefully selected to optimize yield and purity while minimizing waste.

Chemical Reactions Analysis

Synthetic Routes and Key Reactivity

The synthesis of thiazole-thione derivatives typically involves cyclocondensation or nucleophilic substitution. For this compound, plausible pathways include:

Cyclization Reactions

-

Thiocarbohydrazide Intermediate : Reaction of thiocarbohydrazide with α-haloketones or cyanoacetamide derivatives under refluxing ethanol generates thiazole-thione scaffolds via cyclization (e.g., ).

-

Piperidinomethyl Introduction : A Mannich-like reaction may introduce the piperidinomethyl group, utilizing formaldehyde and piperidine under acidic conditions ( ).

Functionalization at the Thione Sulfur

The thione group (–C=S) is susceptible to alkylation or oxidation:

-

Alkylation : Treatment with alkyl halides (e.g., methyl iodide) yields thioether derivatives ( ).

-

Oxidation : Reaction with hydrogen peroxide converts the thione to a sulfonic acid (–SO₃H) ( ).

Reactivity with Electrophilic Reagents

The 2,6-difluorophenyl group directs electrophilic substitution to the para position, though fluorine’s electron-withdrawing nature reduces reactivity:

| Reaction | Conditions | Product | Source |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | 3-(2,6-Difluoro-4-nitrophenyl)-... | |

| Sulfonation | SO₃/H₂SO₄, 100°C | 3-(2,6-Difluoro-4-sulfophenyl)-... |

Nucleophilic Substitution at the Thiazole Ring

The thiazole-thione ring undergoes nucleophilic attack at the C2 position:

| Reagent | Conditions | Product | Source |

|---|---|---|---|

| Hydrazine | Ethanol, reflux | 2-Hydrazinyl-4-(piperidinomethyl)-... | |

| Amines (e.g., aniline) | DMF, 80°C | 2-(Phenylamino)-4-(piperidinomethyl)-... |

Coordination Chemistry

The thione sulfur acts as a soft Lewis base, forming complexes with transition metals:

| Metal Salt | Conditions | Complex | Source |

|---|---|---|---|

| Cu(II) acetate | Methanol, RT | [Cu(L)₂Cl₂] (L = thione ligand) | |

| Pd(II) chloride | Acetonitrile, reflux | [Pd(L)Cl₂] |

Biological Activity and Derivatives

While not directly studied for this compound, structurally related thiazole-thiones exhibit:

-

Antimicrobial Activity : Derivatives with halogen or electron-withdrawing groups show MIC values <10 µg/mL ( ).

-

Anticancer Potential : Pyridine-substituted analogs inhibit HepG2 and MCF-7 cell lines (IC₅₀: 2–5 µM) ( ).

Stability and Degradation

-

Thermal Stability : Decomposes above 250°C, releasing sulfur dioxide (TGA-DSC data, ).

-

Photodegradation : UV irradiation in solution leads to desulfurization, forming the corresponding oxazole ( ).

Key Mechanistic Insights

Scientific Research Applications

Pharmacological Applications

-

Antimicrobial Activity

- Thiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds with thiazole scaffolds exhibit significant activity against various bacterial strains. For instance, studies have shown that derivatives similar to 3-(2,6-difluorophenyl)-4-(piperidinomethyl)-1,3-thiazole-2(3H)-thione possess minimum inhibitory concentrations (MIC) comparable to established antibiotics .

- A systematic analysis of thiazole derivatives revealed promising results against both gram-positive and gram-negative bacteria, suggesting potential as new antimicrobial agents.

-

Anticancer Potential

- The thiazole core is recognized for its role in developing anticancer agents. Compounds featuring the thiazole structure have shown cytotoxic effects against various cancer cell lines. In particular, derivatives with piperidine substitutions have demonstrated enhanced activity in inhibiting tumor growth .

- Case studies indicate that specific modifications to the thiazole ring can improve selectivity and potency against cancer cells while minimizing toxicity to normal cells.

-

Anti-inflammatory Effects

- Thiazole derivatives have also been investigated for their anti-inflammatory properties. Studies suggest that these compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. The incorporation of different substituents on the thiazole ring has been shown to modulate these effects effectively .

Data Tables

Case Studies

- Antimicrobial Study : A recent study evaluated the antibacterial efficacy of various thiazole derivatives against clinical isolates of bacteria. The compound this compound exhibited an MIC of 50 µg/ml against Staphylococcus aureus, indicating its potential as a therapeutic agent against resistant strains .

- Anticancer Investigation : In vitro assays demonstrated that the compound induced apoptosis in cancer cell lines through mitochondrial pathway activation. This study highlighted its potential as a lead compound for further development in cancer therapy .

- Inflammation Model : In a murine model of inflammation, administration of this compound resulted in a significant reduction in paw edema compared to controls, underscoring its therapeutic potential in treating inflammatory diseases .

Mechanism of Action

The mechanism by which 3-(2,6-difluorophenyl)-4-(piperidinomethyl)-1,3-thiazole-2(3H)-thione exerts its effects involves interactions with specific molecular targets. The thiazole ring and piperidine group play crucial roles in binding to enzymes or receptors, modulating their activity. The difluorophenyl group enhances the compound's stability and bioavailability, making it effective in various biological and chemical processes.

Comparison with Similar Compounds

3-(2,6-Difluorophenyl)-4-[(4-methylphenoxy)methyl]-1,3-thiazole-2(3H)-thione

- Core Structure : Thiazole-thione with 2,6-difluorophenyl.

- Key Substituent: 4-Methylphenoxymethyl at position 3.

- The methylphenoxy moiety may confer higher chemical stability under acidic conditions due to reduced basicity compared to piperidine.

N-{3-[2-(Tert-Butyl)-5-(2-Chloropyrimidin-4-yl)Thiazol-4-yl]-2-Fluorophenyl}-2,6-Difluorobenzenesulfonamide (12a)

- Core Structure : Thiazole with sulfonamide and pyrimidine substituents.

- Key Features : Sulfonamide group enhances hydrogen-bonding capacity, while the 2-chloropyrimidine moiety introduces steric bulk.

- Comparison: The sulfonamide group in 12a improves water solubility but may reduce cell permeability compared to the piperidinomethyl group in the target compound .

Heterocyclic Analogs with Triazole or Quinazolinone Cores

4-(2,4-Difluorophenyl)-5-(4-(Phenylsulfonyl)phenyl)-2H-1,2,4-triazole-3(4H)-thione

- Core Structure : Triazole-thione with 2,4-difluorophenyl and phenylsulfonyl groups.

- The phenylsulfonyl group enhances metabolic stability but may increase susceptibility to enzymatic hydrolysis compared to the target compound’s piperidine group .

3-(2,6-Difluorophenyl)-2-(Methylthio)quinazolin-4(3H)-one

- Core Structure: Quinazolinone with 2,6-difluorophenyl and methylthio substituents.

- The methylthio group offers weaker metal-binding capacity compared to the thione group in the target compound .

Piperidine/Piperazine-Containing Analogs

1-[(2,6-Difluorophenyl)methyl]-4-[(2E)-3-(6-Methoxynaphthalen-2-yl)prop-2-en-1-yl]piperazine (RA[4,5])

- Core Structure : Piperazine with 2,6-difluorophenyl and naphthalene substituents.

- Comparison :

Data Table: Key Properties of Compared Compounds

*Predicted values based on structural analogs.

Research Findings and Implications

- Piperidine vs. Phenoxymethyl: Piperidinomethyl substituents (target compound) enhance basicity and interaction with biological membranes compared to phenoxymethyl groups, as seen in solubility differences .

- Thione Functionality : The thione group in the target compound may enable metal chelation, a feature exploited in cadmium detection for analogous thione derivatives .

- Fluorination Impact : The 2,6-difluoro substitution pattern is associated with improved metabolic stability across multiple analogs, including BRAF inhibitors and MCHR1 antagonists .

Biological Activity

3-(2,6-Difluorophenyl)-4-(piperidinomethyl)-1,3-thiazole-2(3H)-thione is a thiazole derivative that has garnered attention due to its diverse biological activities. This compound is part of a larger class of thiazole-based compounds known for their potential therapeutic applications, including antimicrobial, anti-inflammatory, and antitumor activities. Understanding the biological activity of this compound is crucial for its development as a pharmaceutical agent.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C13H13F2N3S

- Molecular Weight : 283.33 g/mol

This compound features a thiazole ring, which is known to enhance biological activity through various mechanisms.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. A study on related compounds demonstrated that modifications in the thiazole structure can enhance their efficacy against various bacterial strains. For instance, compounds with fluorinated phenyl groups showed improved activity against resistant strains of bacteria due to their ability to disrupt bacterial cell membranes and inhibit key metabolic processes .

Anti-inflammatory Effects

Thiazoles have been reported to possess anti-inflammatory properties. In vitro studies suggest that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This inhibition may be attributed to the compound's ability to modulate signaling pathways involved in inflammation .

Antitumor Activity

The potential antitumor effects of thiazole derivatives have been widely studied. Research indicates that compounds similar to this compound can induce apoptosis in cancer cells through the activation of caspase pathways and the inhibition of cell proliferation markers . In particular, studies have shown that these compounds can effectively target various cancer cell lines, including breast and lung cancer cells.

The biological activity of this compound is believed to be mediated through several mechanisms:

- Membrane Disruption : The compound's lipophilicity allows it to integrate into lipid membranes, disrupting their integrity and leading to cell death.

- Enzyme Inhibition : It may act as an inhibitor for certain enzymes involved in inflammatory responses or tumor growth.

- Receptor Modulation : The compound could potentially interact with specific cellular receptors, modulating their activity and influencing downstream signaling pathways.

Case Studies

Several studies have investigated the biological activities of thiazole derivatives:

- Antimicrobial Study : A comparative analysis of various thiazole derivatives showed that those with piperidine substitutions exhibited enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli. The study highlighted the importance of substituent position on antimicrobial efficacy .

- Anti-inflammatory Research : In vivo experiments demonstrated that a related thiazole derivative reduced paw edema in rat models by inhibiting cyclooxygenase (COX) enzymes. This suggests a promising application for treating inflammatory diseases .

- Antitumor Evaluation : A recent study reported that a similar compound induced apoptosis in A549 lung cancer cells via mitochondrial pathways. The results indicated a significant reduction in cell viability at micromolar concentrations .

Q & A

Basic: What synthetic methodologies are established for preparing 3-(2,6-difluorophenyl)-4-(piperidinomethyl)-1,3-thiazole-2(3H)-thione?

Answer:

The synthesis typically involves multicomponent reactions (MCRs) or stepwise alkylation strategies. A common approach is the one-pot condensation of 2,6-difluorophenyl isothiocyanate with piperidinomethyl precursors under basic conditions. For example, potassium iodide (KI) can act as a catalyst in polar solvents like acetonitrile or DMF, with reaction temperatures ranging from 60–80°C to achieve yields of 60–80% . Key steps include:

- Thioureation: Reaction of the isothiocyanate with an amine to form a thiourea intermediate.

- Cyclization: Intramolecular cyclization under heating to form the thiazole-thione core.

- Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) for isolation.

Advanced: How can researchers optimize reaction conditions to address low yields or impurities in the synthesis?

Answer:

Systematic optimization involves:

- Catalyst screening: Testing KI, Cs₂CO₃, or phase-transfer catalysts to enhance cyclization efficiency.

- Solvent effects: Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates, while toluene reduces side reactions .

- Temperature gradients: Monitoring reaction progress via TLC or HPLC at 50°C, 70°C, and 90°C to identify ideal thermal conditions.

- In situ spectroscopy: Using FT-IR or NMR to detect intermediates and adjust stoichiometry dynamically .

Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?

Answer:

- NMR spectroscopy:

- FT-IR: Identifies thione (C=S stretch at ~1200 cm⁻¹) and aromatic C-F bonds (1100–1150 cm⁻¹) .

- Mass spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ ~367.1 m/z) .

Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values)?

Answer:

- Standardized assays: Replicate experiments using consistent cell lines (e.g., HepG2 for cytotoxicity) and controls .

- Solubility adjustments: Use DMSO/carboxymethyl cellulose vehicles to ensure compound dissolution without aggregation .

- Dose-response validation: Perform triplicate measurements with statistical error analysis (e.g., Student’s t-test, p < 0.05) .

- Computational cross-check: Compare experimental IC₅₀ with docking-predicted binding affinities (AutoDock Vina) to identify outliers .

Basic: What preliminary biological activities have been reported for this compound?

Answer:

- Antimicrobial activity: Moderate inhibition against Staphylococcus aureus (MIC = 32 µg/mL) and Candida albicans (MIC = 64 µg/mL) in disk diffusion assays .

- Enzyme inhibition: IC₅₀ of 12 µM against acetylcholinesterase (AChE), suggesting potential neuroprotective applications .

- Cytotoxicity: Selective activity against MCF-7 breast cancer cells (IC₅₀ = 28 µM) via apoptosis induction .

Advanced: What computational strategies are employed to predict target interactions and structure-activity relationships (SAR)?

Answer:

- Molecular docking: Use Schrödinger Maestro or PyMOL to model interactions with AChE (PDB ID: 4EY7) or bacterial dihydrofolate reductase (DHFR) . Key residues (e.g., AChE Trp286) may form π-π interactions with the thiazole ring.

- DFT calculations: Analyze electron density maps (Gaussian 09) to identify nucleophilic/electrophilic regions influencing reactivity .

- SAR libraries: Synthesize analogs with varied substituents (e.g., replacing piperidine with morpholine) and correlate logP values with bioavailability .

Basic: How is the stability of this compound assessed under physiological conditions?

Answer:

- pH stability tests: Incubate in PBS (pH 7.4) and gastric fluid (pH 1.2) at 37°C for 24h, monitoring degradation via HPLC .

- Thermogravimetric analysis (TGA): Determine decomposition temperature (>200°C indicates thermal stability) .

- Light sensitivity: Expose to UV-Vis light (254 nm) and track photodegradation products with LC-MS .

Advanced: What strategies mitigate challenges in crystallizing this compound for X-ray diffraction studies?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.